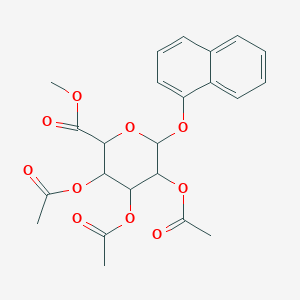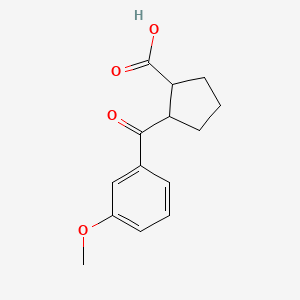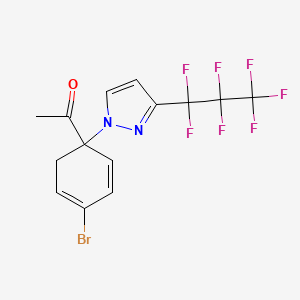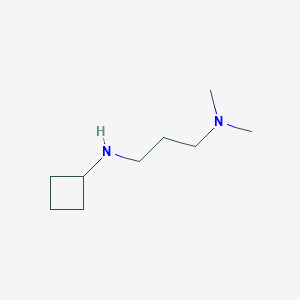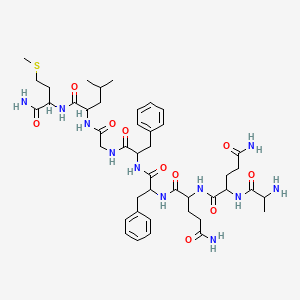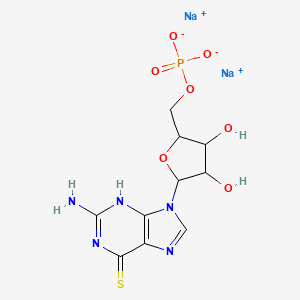
3-Amino-1-phenothiazin-10-yl-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-phenothiazin-10-yl-propan-1-one is a chemical compound with the molecular formula C15H14N2OS It is a derivative of phenothiazine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one typically involves the condensation of 3-(10H-phenothiazin-10-yl)propionic acid with appropriate amines. The reaction is carried out under controlled conditions, often using catalysts to facilitate the process. The structures of the synthesized compounds are confirmed using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenothiazin-10-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
3-Amino-1-phenothiazin-10-yl-propan-1-one has several scientific research applications, including:
Medicine: Research explores its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenothiazin-10-yl-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a photocatalyst, promoting various chemical reactions through the generation of reactive intermediates . Its biological activities are attributed to its ability to interact with cellular components, leading to antibacterial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, known for its wide range of biological activities.
3-(10H-phenothiazin-10-yl)propionic acid: A precursor in the synthesis of 3-Amino-1-phenothiazin-10-yl-propan-1-one.
1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one: A series of compounds synthesized using similar methods.
Uniqueness
This compound is unique due to its specific amino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-amino-1-phenothiazin-10-ylpropan-1-one |
InChI |
InChI=1S/C15H14N2OS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10,16H2 |
InChI Key |
FXUBEQZPKFFQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


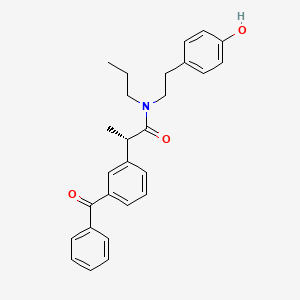

![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
